molecular formula C15H15FN6O3 B2452851 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034570-01-7

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No. B2452851
CAS RN: 2034570-01-7
M. Wt: 346.322
InChI Key: RIMMBFFQMNDDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H15FN6O3 and its molecular weight is 346.322. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading Potential in Antitubercular Therapeutics

The compound, with structural similarities to isoniazid derivatives, demonstrates potential antitubercular activity. Specifically, hydrazinecarboxamide derivatives, including those with 1,3,4-oxadiazole and 1H-1,2,3-triazol-1-yl moieties, have shown significant efficacy against Mycobacterium tuberculosis strains, with some derivatives exhibiting activity comparable to isoniazid, a key antitubercular drug (Asif, 2014).

Synthesis and Biological Activity of Triazole Derivatives

Subheading Advancements in Triazole Derivative Synthesis and Applications

The 1,2,3-triazole ring, a core component of the compound, has been the focus of extensive research due to its broad spectrum of biological activities. Novel 1H-1,2,3-triazole derivatives, developed through innovative synthesis methods, have exhibited promising anti-inflammatory, antimicrobial, and antitumoral properties. The study of these derivatives is crucial for developing new therapeutic agents, underscoring the importance of the triazole moiety in medicinal chemistry (Ferreira et al., 2013).

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

Subheading Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, another integral part of the compound, is recognized for its ability to bind effectively with various enzymes and receptors due to its structural features, facilitating a range of bioactivities. Research in this domain has identified 1,3,4-oxadiazole-based compounds as potent therapeutic agents for various diseases, highlighting their significant contribution to medicinal chemistry (Verma et al., 2019).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O3/c1-9-18-15(25-20-9)12-8-22(21-19-12)6-5-17-14(23)10-3-4-13(24-2)11(16)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMMBFFQMNDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.